![molecular formula C20H22N2O4S B2422027 N-[(2,3-二氢-1-苯并呋喃-3-基)甲基]-4-(吡咯烷-1-磺酰基)苯甲酰胺 CAS No. 2097860-00-7](/img/structure/B2422027.png)

N-[(2,3-二氢-1-苯并呋喃-3-基)甲基]-4-(吡咯烷-1-磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

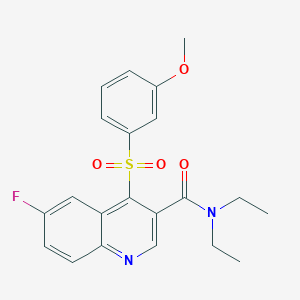

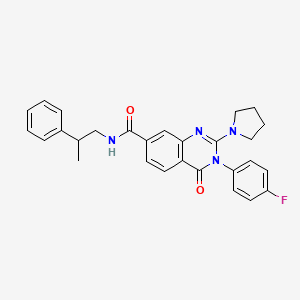

“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide” is a complex organic compound. The compound contains a benzofuran moiety, which is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .

科学研究应用

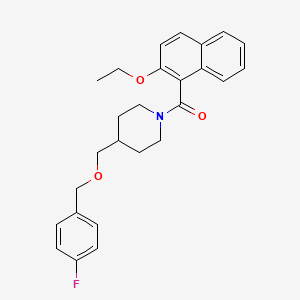

Synthesis of Isoindoloquinoline Derivatives

This compound has been used in the synthesis of isoindoloquinoline derivatives . The synthesis was achieved through a Claisen–Smichdt-type condensation reaction . This application is significant as it allows for the creation of a novel derivative that belongs to the isoindolo[2,1-a]quinoline family .

Biological Properties of Benzofuran Derivatives

Benzofuran derivatives, such as the one , are considered privileged scaffolds due to their wide range of biological properties . Some derivatives have been evaluated for their antioxidant , anti-HIV-1 , antileishmanial , and antifungal properties.

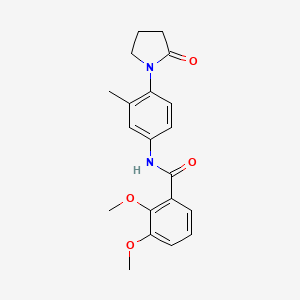

Herbicidal Properties

Some phthalide derivatives, which include benzofuran compounds, are known for their herbicidal properties . This makes them valuable in the field of agriculture.

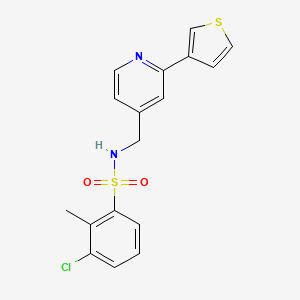

Intermediates in the Synthesis of Other Heterocyclic Systems

Phthalide derivatives are important intermediates in the synthesis of other relevant heterocyclic systems . This includes the synthesis of 2,3-dihydro-1H-isoindol-1-one derivatives .

Organic n-Doping Technology

Research has suggested that this compound could be useful in identifying applications of current organic n-doping technology . This could drive the design of next-generation n-type dopants that are air stable and capable of doping low-electron-affinity host materials in organic devices .

Synthesis of Pharmaceutically Important Derivatives

The compound has been used in the synthesis of pharmaceutically important 1,2-disubstituted benzimidazoles and 2,3-dihydro-1H-perimidine derivatives . These derivatives are important in the pharmaceutical industry due to their potential therapeutic applications .

作用机制

Target of Action

It’s known that 2,3-dihydrobenzofuran, a component of the compound, is an inhibitor of acetylcholinesterase (ache) . AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the body, thus playing a crucial role in nerve signal transmission .

Mode of Action

If we consider the ache inhibitory activity of 2,3-dihydrobenzofuran, it can be inferred that the compound might prevent the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Biochemical Pathways

Given the potential ache inhibitory activity, it might influence the cholinergic pathway by increasing the availability of acetylcholine . This could have downstream effects on various physiological processes, including muscle contraction, heart rate, and memory processing.

Result of Action

If the compound does inhibit ache as suggested, it could lead to an increase in acetylcholine levels in the synaptic cleft, potentially enhancing cholinergic transmission . This could have various effects depending on the specific cells and tissues involved.

属性

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c23-20(21-13-16-14-26-19-6-2-1-5-18(16)19)15-7-9-17(10-8-15)27(24,25)22-11-3-4-12-22/h1-2,5-10,16H,3-4,11-14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLHPHSFHWQYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3COC4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)piperidine-4-carboxamide hydrochloride](/img/structure/B2421951.png)

![N-(4-fluorophenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2421952.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2421958.png)

![4-[(6-Chloropyridin-3-yl)sulfonyl]-6-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline](/img/structure/B2421962.png)

![1-[4-[2-Keto-2-[4-(4-methoxyphenyl)piperazino]ethyl]thiazol-2-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2421964.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)